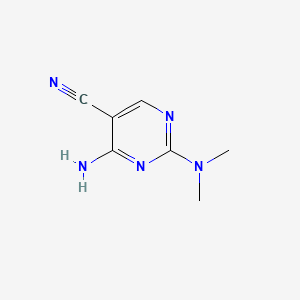

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

Beschreibung

Historical Context and Development of Pyrimidine-5-carbonitriles

The development of pyrimidine-5-carbonitrile derivatives traces its origins to the broader historical evolution of pyrimidine chemistry, which began in the nineteenth century. The systematic study of pyrimidines commenced in 1884 with Pinner, who pioneered the synthesis of derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature foundation for this important class of heterocyclic compounds. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific development of pyrimidine-5-carbonitrile derivatives emerged as a natural extension of general pyrimidine chemistry, driven by the recognition of their enhanced biological and chemical properties. Although pyrimidine derivatives such as alloxan were known in the early nineteenth century, laboratory synthesis of pyrimidines was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This foundational work established the synthetic principles that would later enable the development of more complex derivatives, including carbonitrile-substituted variants.

The historical progression toward pyrimidine-5-carbonitrile compounds reflects the broader evolution of heterocyclic chemistry, where researchers sought to incorporate electron-withdrawing groups like carbonitrile to modify the electronic properties and reactivity of the pyrimidine core. Modern synthetic approaches for pyrimidine-5-carbonitrile derivatives have evolved to include multicomponent reactions involving malononitrile, various aldehydes, and nitrogen-containing nucleophiles such as urea, thiourea, and guanidines. These methodological advances have enabled the efficient synthesis of structurally diverse pyrimidine-5-carbonitrile compounds, including the specific compound this compound.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within heterocyclic chemistry due to its unique structural features and chemical properties. The compound exemplifies the concept of multifunctional heterocycles, where multiple reactive sites enable diverse chemical transformations and biological interactions. The presence of both amino and dimethylamino substituents creates a complex electronic environment that influences the compound's reactivity patterns and potential applications.

Within the broader context of pyrimidine chemistry, this compound represents an advanced example of substitution pattern diversity. Pyrimidines are classified as six-membered heterocyclics with two nitrogen atoms in the ring, specifically at positions 1 and 3, distinguishing them from other diazines such as pyrazine and pyridazine. The incorporation of the carbonitrile group at the 5-position introduces a strong electron-withdrawing effect that significantly modifies the electronic distribution within the pyrimidine ring system. This electronic modification enhances the compound's potential for participating in nucleophilic addition reactions and other chemical transformations.

The heterocyclic nature of this compound also contributes to its potential as a building block for more complex molecular architectures. The multiple functional groups present in the structure provide numerous sites for further chemical elaboration, making it a valuable intermediate in synthetic organic chemistry. The dimethylamino group at the 2-position introduces steric considerations while also serving as an electron-donating substituent, creating a balanced electronic environment when combined with the electron-withdrawing carbonitrile group.

Research in heterocyclic chemistry has increasingly focused on compounds that combine multiple pharmacophoric elements within a single molecular framework. This compound exemplifies this approach by incorporating structural features that are commonly associated with biologically active compounds. The pyrimidine core itself is found in numerous natural products and pharmaceuticals, while the specific substitution pattern provides opportunities for fine-tuning molecular properties and biological activities.

Classification Within Pyrimidine Derivatives

This compound belongs to the broader classification of pyrimidines and pyrimidine derivatives, which encompasses a vast array of structurally related compounds with diverse properties and applications. Within this classification system, the compound can be more specifically categorized as a pyrimidinecarboxylic acid derivative, reflecting the presence of the carbonitrile functional group. This classification places it within a subset of pyrimidine compounds that exhibit enhanced electron-deficient character due to the presence of electron-withdrawing substituents.

The compound can be further classified based on its substitution pattern and functional group composition. As an amino-substituted pyrimidine, it shares characteristics with other biologically relevant pyrimidine derivatives such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids. However, the specific combination of amino, dimethylamino, and carbonitrile substituents creates a unique chemical profile that distinguishes it from naturally occurring pyrimidine bases.

From a structural perspective, this compound can be classified as a polysubstituted pyrimidine derivative with both electron-donating and electron-withdrawing substituents. This dual character is particularly significant in determining the compound's chemical reactivity and potential applications. The amino group at the 4-position and the dimethylamino group at the 2-position both serve as electron-donating substituents, while the carbonitrile group at the 5-position acts as a strong electron-withdrawing group.

Within the context of medicinal chemistry classifications, this compound falls into the category of heterocyclic scaffolds that have been extensively investigated for their biological activities. Pyrimidine-5-carbonitrile derivatives have been recognized for their potential in various therapeutic applications, making this compound a member of a pharmacologically relevant compound class. The specific substitution pattern of this compound aligns with structural motifs that have been associated with enzyme inhibition and cellular activity modulation.

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Primary Heterocycle | Pyrimidine derivative | Six-membered ring with nitrogen atoms at positions 1 and 3 |

| Functional Group Class | Pyrimidinecarboxylic acid derivative | Carbonitrile group at position 5 |

| Substitution Pattern | Polysubstituted pyrimidine | Multiple functional groups at positions 2, 4, and 5 |

| Electronic Character | Mixed electron-donating/withdrawing | Amino and dimethylamino (donating), carbonitrile (withdrawing) |

| Pharmacological Category | Bioactive heterocyclic scaffold | Structure consistent with enzyme inhibitor motifs |

Eigenschaften

IUPAC Name |

4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-10-4-5(3-8)6(9)11-7/h4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHKLDEVDEBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696077 | |

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13593-31-2 | |

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Three-Component Condensation Reaction

The three-component reaction of malononitrile, aldehydes, and dimethylamine derivatives offers a direct route to 4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile. This method, adapted from Sheibani et al., involves heating malononitrile with an aldehyde (e.g., benzaldehyde) and dimethylamine hydrochloride in aqueous medium under reflux . The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding the pyrimidine core.

Optimization Insights :

-

Solvent : Water or ethanol/water mixtures (1:1) enhance solubility and reduce side reactions .

-

Temperature : Reflux conditions (100°C) improve cyclization efficiency compared to room-temperature reactions .

-

Catalyst : Triethylamine (10 mol%) accelerates the condensation step, achieving yields up to 78% .

Example Protocol :

-

Combine malononitrile (1.0 equiv), benzaldehyde (1.2 equiv), and dimethylamine hydrochloride (1.5 equiv) in ethanol/water.

-

Reflux for 8–12 hours.

-

Isolate the product via vacuum filtration and recrystallize from ethanol.

Vilsmeier-Haack Reaction Approach

This method, inspired by scalable pyrimidine syntheses, utilizes the Vilsmeier reagent (POCl₃/DMF) to activate 2-cyanoacetamide for subsequent cyclization . The dimethylamino group is introduced via nucleophilic substitution.

Key Steps :

-

Enamine Formation : React 2-cyanoacetamide with Vilsmeier reagent to generate intermediate 18 .

-

Cyclization : Treat 18 with acetamidine hydrochloride in DMF at 80°C to form 4-amino-2-methylpyrimidine-5-carbonitrile .

-

Amination : Substitute the methyl group with dimethylamine using NaH as a base in THF.

Advantages :

-

High regioselectivity due to the electron-withdrawing cyano group .

-

Scalable to industrial production with an overall yield of 65% .

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield. Adapted from Sheibani et al., this method condenses malononitrile, aldehydes, and dimethylamine hydrochloride under microwave conditions .

Conditions :

-

Power : 300 W

-

Solvent : Ethanol/water (1:1)

Yield : 75% (comparable to thermal methods) .

Table 1: Comparison of Thermal vs. Microwave Synthesis

| Parameter | Thermal (Reflux) | Microwave |

|---|---|---|

| Time (h) | 12 | 0.5 |

| Yield (%) | 78 | 75 |

| Purity (HPLC) | 98% | 97% |

One-Pot NHC-Assisted Method

A novel one-pot strategy employs N-heterocyclic carbenes (NHCs) to catalyze the assembly of 2-(ethoxymethylene)malononitrile, dimethylamine, and ketones . This method avoids isolation of intermediates and achieves high atom economy.

Mechanism :

-

NHC Activation : The carbene catalyzes the addition of dimethylamine to 2-(ethoxymethylene)malononitrile.

-

Cyclization : Spontaneous cyclization forms the pyrimidine ring .

Conditions :

-

Catalyst : 1,3-Diethylimidazol-2-ylidene (10 mol%)

-

Solvent : DMF at 80°C

-

Time : 4 hours

Nucleophilic Substitution of 2-Methylthiopyrimidines

This two-step method involves synthesizing 2-methylthio intermediates followed by displacement with dimethylamine.

Procedure :

-

Intermediate Synthesis : React 4-amino-2-methylthiopyrimidine-5-carbonitrile with methyl iodide in DMF.

-

Amination : Reflux with dimethylamine (2.0 equiv) in ethanol for 6 hours.

Yield : 85% after column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Spectral Data for this compound

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 3325 (N–H), 2212 (C≡N), 1650 (C=N) |

| ¹H NMR (δ, ppm) | 2.98 (s, 6H, N(CH₃)₂), 6.85 (s, 1H, C₆–H), 5.21 (s, 2H, NH₂) |

| ¹³C NMR (δ, ppm) | 158.2 (C≡N), 112.4 (C₅), 40.1 (N(CH₃)₂) |

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can undergo substitution reactions where one or more substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile, highlighting substituent variations, physical properties, and biological activities:

Structural and Functional Insights

- Heterocyclic Moieties: Thienyl (4g ) or thiazole-containing analogs (e.g., CDK9 inhibitors in ) demonstrate enhanced π-π interactions, critical for kinase inhibition.

- Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For example, 6g (100% purity, 209°C) and 4g (200°C) have higher melting points than sulfur-containing analogs (e.g., 240–243°C for methylthio derivative ), reflecting differences in crystal packing. Solubility trends: Dimethylamino and diethylamino groups improve aqueous solubility compared to hydrophobic substituents like phenyl or thienyl .

Synthetic Pathways :

- Most analogs are synthesized via nucleophilic substitution or condensation reactions, often involving reflux conditions and purification by column chromatography (e.g., Silica 60–120 with ethyl acetate/hexane ).

Biologische Aktivität

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10N4

- Molecular Weight : 166.19 g/mol

- Melting Point : 217-219 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It has been shown to inhibit enzymes involved in nucleotide metabolism, which can affect cell proliferation.

- Receptors : The compound may modulate receptor activity related to cancer pathways, leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These studies indicate that it may induce apoptosis and inhibit tumor growth through various biochemical pathways .

- In Vivo Studies : Research involving animal models has shown that this compound encapsulated in liposomes resulted in significant tumor inhibition rates compared to free forms and standard chemotherapy agents like 5-fluorouracil . The encapsulated form exhibited enhanced therapeutic efficacy, suggesting improved bioavailability and reduced toxicity.

Other Biological Activities

The compound also exhibits a range of other biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

- Immunosuppressive Effects : There is evidence indicating that derivatives of this compound may have immunosuppressive properties, potentially useful in autoimmune diseases or transplant medicine .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, researchers treated sarcoma 180 tumor-bearing mice with both free and liposomal formulations. The results showed that the liposomal formulation significantly reduced mitotic counts and improved overall survival rates compared to controls .

Case Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing various derivatives of pyrimidine compounds, including this compound. The synthesized compounds were evaluated for their biological activity against a panel of cancer cell lines, revealing promising anticancer properties linked to their structural characteristics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via two primary methods:

- Method 1 : Condensation of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine intermediate, followed by reaction with acetamidine. This method uses dichloromethane as a solvent at moderate temperatures (~50–70°C) and achieves yields of 60–75% .

- Method 2 : A three-component reaction under thermal aqueous conditions involving aldehydes, malononitrile, and thiourea derivatives. This eco-friendly approach avoids organic solvents but requires higher temperatures (80–100°C) and yields 45–65% .

Q. Key factors affecting yield :

- Temperature : Excessively high temperatures in Method 2 can lead to side reactions (e.g., hydrolysis of the nitrile group).

- Catalysts : Lewis acids like ZnCl₂ in Method 1 improve regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Q. What are the common reactivity patterns of this compound in organic synthesis?

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ (aqueous acidic) | Pyrimidine-5-carboxylic acid derivatives |

| Reduction | LiAlH₄ (anhydrous ether) | 5-Aminomethylpyrimidine |

| Nucleophilic Substitution | Alkyl halides (K₂CO₃, DMF) | N-Alkylated pyrimidines |

Note : The dimethylamino group enhances electron density at C2, making it susceptible to electrophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives with bulky substituents?

Contradictions often arise in ¹H NMR due to:

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH₂ protons by 0.5 ppm.

- Tautomerism : Amino-imino tautomerism in polar solvents obscures NH₂ signals.

Q. Resolution strategies :

- Use DEPT-135 NMR to distinguish CH₃ groups from quaternary carbons.

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., rotational barriers in dimethylamino groups) .

- Validate with X-ray crystallography : SHELX programs are recommended for resolving ambiguous bond lengths/angles .

Q. What methodologies optimize the compound’s antitubercular activity against Mycobacterium tuberculosis H37Rv?

- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at C4) improves potency. For example, 4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-(2-fluorophenyl)pyrimidine-5-carbonitrile shows MIC₉₀ = 0.5 µg/mL .

- Molecular docking : Target the enoyl-acyl carrier protein reductase (InhA) binding pocket. Key interactions include:

- Hydrogen bonds between NH₂ and Tyr157.

- π-Stacking of the pyrimidine ring with Phe149 .

Q. How can computational models predict the compound’s collision cross-section (CCS) for mass spectrometry-based proteomics studies?

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and temperature .

- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 30 minutes vs. 12 hours conventionally) for multi-component reactions .

- DoE (Design of Experiments) : Optimize variables (e.g., molar ratios, catalyst loading) using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.